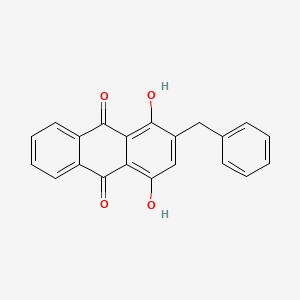

1,4-Dihydroxy-2-benzylanthraquinone

Description

Structure

3D Structure

Properties

CAS No. |

21016-03-5 |

|---|---|

Molecular Formula |

C21H14O4 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

2-benzyl-1,4-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H14O4/c22-16-11-13(10-12-6-2-1-3-7-12)19(23)18-17(16)20(24)14-8-4-5-9-15(14)21(18)25/h1-9,11,22-23H,10H2 |

InChI Key |

OFUVJHVCKUIANE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Hydroxyanthraquinone Structures

Enzymatic Transformations in Anthraquinone (B42736) Biosynthesis

A series of enzymatic reactions are responsible for the construction and modification of the anthraquinone molecule.

The polyketide pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a polyketide chain. nih.gov This chain then undergoes cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone core. nih.gov This pathway typically leads to anthraquinones that are substituted on both aromatic rings. fu-berlin.de

The shikimate pathway , on the other hand, utilizes chorismate, a key intermediate in the synthesis of aromatic amino acids. researchgate.net Chorismate is converted to o-succinylbenzoic acid (OSB), which then serves as a precursor for one of the aromatic rings of the anthraquinone. The other ring is typically derived from isopentenyl diphosphate (B83284) (IPP). researchgate.net This pathway generally produces anthraquinones, like those found in the Rubiaceae family, that are substituted on only one of the rings. researchgate.netfu-berlin.de

Key enzymes in these pathways include polyketide synthases (PKS), which are responsible for the assembly of the polyketide chain, and various tailoring enzymes such as cyclases, aromatases, oxygenases, and glycosyltransferases that modify the basic anthraquinone skeleton to produce a wide array of derivatives. fu-berlin.deeurekaselect.com Recent research has identified a two-enzyme system, a flavin-dependent oxygenase and a cofactor-free oxygenase, that catalyzes the final steps in the formation of a hydroxyanthraquinone from a δ-thiolactone anthracene (B1667546) precursor. nih.govacs.org

Table 2: Key Enzymes in Anthraquinone Biosynthesis

| Enzyme | Function | Pathway | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembles polyketide chain from acetate units | Polyketide | fu-berlin.de |

| Isochorismate Synthase | Converts chorismate to isochorismate | Shikimate | researchgate.net |

| o-Succinylbenzoate Synthase | Converts isochorismate to o-succinylbenzoic acid | Shikimate | researchgate.net |

| Oxygenases | Hydroxylation and other oxidative modifications | Both | nih.govacs.org |

| Glycosyltransferases | Addition of sugar moieties | Both | eurekaselect.com |

Precursor Incorporation Studies

To elucidate these biosynthetic pathways, precursor incorporation studies are often conducted. In these experiments, isotopically labeled compounds, which are suspected to be precursors, are "fed" to the organism or cell culture that produces the anthraquinone of interest. By tracking the incorporation of the isotopic label into the final product, the biosynthetic origin of different parts of the molecule can be determined.

Synthetic Approaches to 1,4 Dihydroxy 2 Benzylanthraquinone and Analogs

Chemical Synthesis of 1,4-Dihydroxyanthraquinone Core Structures

The 1,4-dihydroxyanthraquinone (quinizarin) skeleton is a crucial intermediate, and its synthesis has been a subject of chemical research for over a century. The methodologies for its creation can be broadly categorized into classical pathways and more contemporary techniques.

Classical Reaction Pathways for Anthraquinone (B42736) Formation

Historically, the industrial production of anthraquinone and its derivatives has relied on a few robust and scalable reactions. The primary methods for synthesizing the 1,4-dihydroxyanthraquinone core are based on Friedel-Crafts acylation reactions.

One of the most common industrial methods involves the reaction of phthalic anhydride with a suitable benzene derivative, followed by cyclization. For 1,4-dihydroxyanthraquinone, this is typically achieved by reacting phthalic anhydride with either p-chlorophenol or hydroquinone.

Reaction with p-Chlorophenol : A widely used industrial process involves heating phthalic anhydride and p-chlorophenol in the presence of concentrated sulfuric acid and a boric acid catalyst. google.comorgsyn.orggoogle.com The temperature is gradually raised to around 200°C. orgsyn.org The reaction proceeds through the initial acylation of p-chlorophenol, followed by an intramolecular cyclization and condensation, with subsequent hydrolysis of the chlorine atom to a hydroxyl group. Boric acid plays a crucial role as a catalyst, forming a complex that facilitates the reaction and improves yield and purity. google.com

Reaction with Hydroquinone : An alternative route involves the direct condensation of phthalic anhydride with hydroquinone in concentrated sulfuric acid. prepchem.com This method, while conceptually simpler, can be less efficient than the p-chlorophenol route.

Another classical approach to the broader anthraquinone scaffold is the Diels-Alder reaction . This involves the cycloaddition of a dienophile, such as a naphthoquinone, with a suitable diene, like butadiene, followed by an oxidative dehydrogenation step. nih.gov While highly effective for certain substitution patterns, this is less commonly used for the direct synthesis of quinizarin (B34044) itself compared to the Friedel-Crafts approach.

The oxidation of anthracene (B1667546) using strong oxidizing agents like chromium(VI) in glacial acetic acid is a fundamental method for producing the parent 9,10-anthraquinone, but it does not directly yield the 1,4-dihydroxy substitution pattern. nih.gov

| Classical Method | Reactants | Key Reagents/Conditions | Primary Product |

| Friedel-Crafts (Chlorophenol Route) | Phthalic anhydride, p-Chlorophenol | H₂SO₄, Boric Acid, ~200°C | 1,4-Dihydroxyanthraquinone |

| Friedel-Crafts (Hydroquinone Route) | Phthalic anhydride, Hydroquinone | H₂SO₄, 170-200°C | 1,4-Dihydroxyanthraquinone |

| Diels-Alder Cycloaddition | Naphthoquinone, Butadiene | Thermal conditions, Oxidation | Substituted Anthraquinone |

| Oxidation of Anthracene | Anthracene | CrO₃, Glacial Acetic Acid | 9,10-Anthraquinone |

Modern Synthetic Methodologies for Anthraquinone Scaffolds

Contemporary organic synthesis has introduced more versatile and often milder methods for constructing anthraquinone scaffolds, with a focus on improving regioselectivity and functional group tolerance. These methods often employ transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, have become powerful tools for functionalizing pre-existing halogenated anthraquinones. researchgate.net While typically used to add substituents, these strategies can also be part of convergent syntheses where key fragments are coupled to build the core structure. For instance, a suitably substituted phenyl boronic acid can be coupled with a halogenated quinone precursor to assemble the final scaffold. uwa.edu.au

Annulation strategies represent another modern approach. These methods involve the construction of the quinone ring system onto an existing aromatic core. The Hauser annulation, for example, involves the reaction of a phthalide anion with a Michael acceptor, which can be designed to form the anthraquinone system after a series of cyclization and aromatization steps.

Direct C-H functionalization is an emerging area in anthraquinone synthesis. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials (like halides or boronic acids) and instead directly activates and couples C-H bonds. While still an area of active research, C-H activation offers a more atom-economical route to complex anthraquinone derivatives.

Introduction of the Benzyl (B1604629) Moiety at Position 2

Once the 1,4-dihydroxyanthraquinone core is obtained, the next critical step is the regioselective introduction of the benzyl group at the C-2 position. The electronic nature of the quinizarin ring, with its electron-donating hydroxyl groups, directs substitution to the 2 and 3 positions.

Regioselective Functionalization Strategies

The most prominent and historically significant method for introducing an alkyl or benzyl group at the C-2 position of a hydroxyanthraquinone is the Marschalk reaction . wikipedia.orgcdnsciencepub.com This reaction provides a direct and regioselective route to 2-substituted derivatives.

The Marschalk reaction proceeds via the following steps:

Reduction : The 1,4-dihydroxyanthraquinone (quinizarin) is first reduced to its leuco-form, 1,4,9,10-tetrahydroxyanthracene. This is typically achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) under basic conditions or tin (Sn) in acid. wikipedia.orgchemsociety.org.ngchemsociety.org.ng

Aldol-type Condensation : The highly nucleophilic leuco-quinizarin then reacts with an aldehyde, in this case, benzaldehyde. The condensation occurs selectively at the C-2 position.

Dehydration and Oxidation : The resulting benzylic alcohol intermediate undergoes dehydration. Subsequent air oxidation of the hydroquinone back to the quinone form yields the final 1,4-dihydroxy-2-benzylanthraquinone product. rsc.org

This method is highly effective for the C-alkylation of hydroxyanthraquinones and shows strong regioselectivity for the position adjacent to a hydroxyl group. cdnsciencepub.comchemsociety.org.ng A similar approach, known as reductive alkylation, can be performed using catalytic proline and a hydride source to react 2-hydroxy-1,4-naphthoquinones with aldehydes, demonstrating a related strategy for C-C bond formation at the C-3 position of the naphthoquinone core. nih.gov

| Reaction | Substrate | Reagents | Key Intermediate | Product |

| Marschalk Reaction | 1,4-Dihydroxyanthraquinone | 1. Na₂S₂O₄ (or other reducing agent)2. Benzaldehyde3. Air (oxidation) | Leuco-quinizarin | This compound |

Coupling Reactions for Benzyl Attachment

Modern synthetic chemistry offers alternative pathways for introducing a benzyl group through transition-metal-catalyzed cross-coupling reactions. These methods typically require the synthesis of a quinizarin derivative functionalized with a leaving group (e.g., a halogen or triflate) at the C-2 position.

A plausible, though less direct, route would involve:

Regioselective Halogenation : Selective bromination or iodination of the 1,4-dihydroxyanthraquinone core at the C-2 position.

Cross-Coupling : The resulting 2-halo-1,4-dihydroxyanthraquinone could then be subjected to a palladium-catalyzed cross-coupling reaction.

Several types of coupling reactions could be envisioned for this transformation:

Suzuki-Miyaura Coupling : Reaction of the 2-halo-quinizarin with benzylboronic acid or a related organoboron reagent. Suzuki couplings are well-documented for creating C-C bonds on the anthraquinone scaffold. researchgate.netresearchgate.net

Heck Coupling : Reaction with styrene followed by reduction could also potentially yield the desired benzyl group. youtube.com

Copper-Catalyzed C-H Benzylation : More advanced methods involve the direct C-H benzylation, potentially catalyzed by copper or other transition metals, which would bypass the need for a halogenated intermediate. beilstein-journals.orgresearchgate.net

These methods offer great versatility but require more synthetic steps compared to the direct Marschalk reaction.

Synthesis of Structural Analogs and Derivatives

The synthetic methodologies described above can be adapted to produce a wide range of structural analogs and derivatives of this compound.

Analogs with modified C-2 substituents can be synthesized by varying the aldehyde used in the Marschalk reaction. For example, using different aliphatic or aromatic aldehydes allows for the introduction of various alkyl and arylmethyl groups at the C-2 position. cdnsciencepub.comresearchgate.net Furthermore, Suzuki-Miyaura coupling of 2-halo-quinizarin with different arylboronic acids can produce a variety of 2-aryl derivatives. researchgate.net

Analogs with substituents at other positions can be created by starting with a differently substituted anthraquinone core. For instance, starting with 5-hydroxyquinizarin (1,4,5-trihydroxyanthraquinone) and performing a Marschalk reaction leads to regioselective alkylation, yielding 2-alkyl-1,4,5-trihydroxyanthraquinones. cdnsciencepub.com

Analogs with modified heterocyclic rings have also been synthesized. For example, the hydroxyl groups of quinizarin can be used as anchor points to attach other moieties. Derivatives containing thiourea (B124793) groups or linked to amino acids have been prepared to explore their biological activities. kcl.ac.uknih.gov The synthesis of these compounds often involves standard protection-deprotection sequences and coupling chemistry, such as using EDC/HOBt for amide bond formation. kcl.ac.uk

The table below summarizes some classes of synthesized analogs based on the 1,4-dihydroxyanthraquinone core.

| Analog Class | Synthetic Strategy | Example Substituents/Modifications |

| C-2 Alkyl/Aryl Analogs | Marschalk reaction with various aldehydes | Methyl, Propyl, Hydroxypropyl groups |

| C-2 Aryl Analogs | Suzuki-Miyaura coupling of 2-halo-quinizarin | Phenyl, Thienyl, Substituted Phenyl groups |

| Core-Modified Analogs | Use of substituted quinizarin starting materials | Additional hydroxyl or amino groups on the aromatic rings |

| Heterocyclic Derivatives | Coupling reactions at the 1- or 4-hydroxyl groups | Amino acid conjugates, Thiourea derivatives, Quaternary ammonium (B1175870) salts |

These strategies provide a robust toolbox for the rational design and synthesis of a diverse library of 1,4-dihydroxyanthraquinone derivatives for various scientific applications.

Modifications on the Anthraquinone Core

The functionalization of the anthraquinone nucleus in 2-substituted-1,4-dihydroxyanthraquinones allows for the generation of a diverse range of analogs with potentially altered chemical and biological properties. Common strategies involve electrophilic substitution, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions.

One of the primary methods for constructing the anthraquinone framework is the Diels-Alder reaction . This cycloaddition reaction typically involves a substituted naphthoquinone as the dienophile and a suitable diene. For the synthesis of 2-substituted anthraquinones, a 2-substituted-1,4-naphthoquinone can be reacted with a diene, followed by aromatization of the resulting adduct. The regioselectivity of the Diels-Alder reaction is a critical aspect, and it is influenced by the electronic and steric properties of the substituents on both the dienophile and the diene.

Another significant approach to modifying the anthraquinone core is through Friedel-Crafts reactions . While direct benzylation of 1,4-dihydroxyanthraquinone (quinizarin) can be challenging due to the deactivating effect of the quinone carbonyl groups, Friedel-Crafts acylation followed by reduction can be a viable alternative. Furthermore, the introduction of substituents can be achieved through reactions on pre-existing functional groups. For instance, the hydroxyl groups of 1,4-dihydroxyanthraquinone can be converted to triflates, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds.

Radical reactions also offer a pathway for the functionalization of the anthraquinone core. For example, radical carboxyethylation has been reported for the introduction of a substituent at the 2-position of 1,4-dihydroxyanthraquinone. This method involves the in-situ generation of radicals that can then attack the electron-deficient quinone ring.

The introduction of heteroatoms can also be achieved through various synthetic transformations. For example, halogenation of the anthraquinone core can provide handles for further functionalization through cross-coupling reactions. Nitration can introduce nitro groups, which can be subsequently reduced to amino groups and further modified.

| Modification Strategy | Reagents/Conditions | Outcome |

| Diels-Alder Reaction | Substituted Naphthoquinone + Diene | Construction of the anthraquinone core |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride + Lewis Acid | Introduction of an acyl group |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid + Pd Catalyst | C-C bond formation |

| Radical Carboxyethylation | Succinic acid peroxide | Introduction of a carboxyethyl group |

| Halogenation | Halogenating agent (e.g., NBS, Br2) | Introduction of a halogen atom |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | Introduction of a nitro group |

Variations in the Benzyl Substituent

The synthesis of analogs with variations in the benzyl substituent can be achieved by employing appropriately substituted starting materials or by modifying the benzyl group in a later synthetic step.

In the context of a Diels-Alder synthesis , if the benzyl group is introduced via the diene, a variety of substituted benzyl-containing dienes can be utilized. This approach allows for the incorporation of a wide range of functional groups on the phenyl ring of the benzyl moiety.

Alternatively, if the benzyl group is introduced through a Friedel-Crafts benzylation or a related alkylation reaction, a diverse array of benzyl halides or other benzylating agents with different substituents on the aromatic ring can be employed. The choice of the Lewis acid catalyst and reaction conditions is crucial to ensure the success of these reactions, especially with deactivated benzylating agents.

Post-synthetic modification of the benzyl group is another viable strategy. For instance, if the benzyl group contains a functional group such as a nitro or an ester, these can be transformed into other functionalities. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further reactions. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives.

| Variation Strategy | Approach | Example |

| Diels-Alder Synthesis | Use of substituted benzyl dienes | Reaction of a naphthoquinone with a diene bearing a methoxy-substituted benzyl group. |

| Friedel-Crafts Benzylation | Use of substituted benzylating agents | Reaction of an anthraquinone precursor with a chloro-substituted benzyl chloride. |

| Post-synthetic Modification | Transformation of a functional group on the benzyl ring | Reduction of a nitro group on the benzyl substituent to an amino group. |

The combination of these synthetic approaches provides a versatile toolkit for the preparation of a wide library of this compound analogs with diverse substitution patterns on both the anthraquinone core and the benzyl group, facilitating the exploration of their structure-activity relationships.

Mechanistic Investigations of Biological Activities

Cellular Mechanisms of Action

The cellular response to 1,4-dihydroxy-2-benzylanthraquinone and its analogs involves a multifaceted interplay of events that ultimately lead to the inhibition of cell proliferation and the induction of cell death. Key among these are the modulation of the cell cycle, the activation of programmed cell death pathways, and the ability of the compound to localize within specific subcellular compartments.

Cell Cycle Modulation

Derivatives of 1,4-dihydroxyanthraquinone have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that takes place in a cell as it grows and divides. By arresting the cell cycle at a specific phase, these compounds can inhibit the proliferation of cancer cells. For instance, studies on prostate cancer cell lines have demonstrated that related naphthoquinone derivatives can cause cell cycle arrest in the G1 phase. nih.gov This disruption of the cell cycle is a key mechanism of their anti-tumor activity.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A primary mechanism by which 1,4-dihydroxyanthraquinone derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a natural and essential process for removing old, damaged, or infected cells. In the context of cancer, the ability to trigger apoptosis in malignant cells is a hallmark of an effective chemotherapeutic agent.

Studies have shown that these compounds can induce apoptosis in various cancer cell lines. nih.govnih.gov For example, in human liver cancer HepG-2 cells, a derivative of 1,4-dihydroxyanthraquinone, designated as compound A1, has been observed to induce apoptosis. nih.gov Similarly, another related compound, NCDDNB, has been shown to induce apoptosis in both androgen-dependent and -independent prostate cancer cells. nih.gov The induction of apoptosis is a critical endpoint of the cellular response to these compounds.

Subcellular Localization Studies (e.g., Cytoplasm and Nucleus)

The effectiveness of a drug is often dependent on its ability to reach its target within the cell. Subcellular localization studies for derivatives of 1,4-dihydroxyanthraquinone have provided insights into their distribution within the cell. Using techniques such as confocal microscopy, researchers have tracked the localization of these compounds.

For instance, compound A1, a 1,4-dihydroxyanthraquinone derivative, has been shown to penetrate the cell membrane and localize in both the cytoplasm and the nucleus of HepG-2 cells. nih.gov The presence of the compound in the nucleus is particularly significant as it suggests a direct interaction with nuclear components, such as DNA and associated enzymes, which are critical for cell survival and replication. The accumulation of the compound in the nucleus was also associated with severe deformation of the nucleus, further indicating its potent cytotoxic activity. nih.gov

Molecular Target Identification and Interaction Studies

To fully comprehend the mechanism of action of this compound and its analogs, it is essential to identify their specific molecular targets and to characterize the nature of their interactions. These studies provide a detailed picture of how these compounds function at the molecular level.

Topoisomerase II Inhibition and Binding Dynamics

One of the key molecular targets identified for anthraquinone (B42736) derivatives is topoisomerase II. nih.gov This enzyme plays a crucial role in managing the topological state of DNA during replication, transcription, and recombination. By inhibiting topoisomerase II, these compounds can lead to DNA strand breaks and ultimately trigger cell death. The cytotoxic effects of many quinone-based anticancer drugs are attributed to their ability to inhibit this enzyme. nih.gov

The interaction between these compounds and topoisomerase II is a critical aspect of their mechanism of action. The planar structure of the anthraquinone core allows it to intercalate between the base pairs of the DNA helix, a common feature of many topoisomerase II inhibitors.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,4-Dihydroxy-2-benzylanthraquinone. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthraquinone (B42736) core and the benzyl (B1604629) group, as well as for the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the substitution pattern. For instance, the protons of the benzyl group would typically appear in the aromatic region, while the methylene (B1212753) protons would be observed as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbonyl carbons of the quinone system would have characteristic downfield shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For the parent compound, 1,4-dihydroxyanthraquinone, mass spectral data is well-documented. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the quinone, and the aromatic C-H and C=C bonds. The study of related dihydroxyanthraquinone derivatives has utilized IR spectroscopy to confirm the presence of these key functional groups. rsc.org

Table 1: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, benzyl group protons, and hydroxyl protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and the benzyl group carbons. |

| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition (C₂₁H₁₄O₄). |

| IR Spectroscopy | Characteristic absorption bands for -OH, C=O (quinone), and aromatic C-H and C=C stretching vibrations. |

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity and quantifying anthraquinone derivatives. nih.gov A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC method for a related compound, 1,4-dihydroxyanthraquinone, involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. nih.gov The separation of metabolites of an anthraquinone dye, including 1,4-dihydroxyanthraquinone, was achieved using a mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and trifluoroacetic acid. nih.gov For Mass Spectrometry compatible applications, formic acid can be used in the mobile phase. sielc.com Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits strong absorbance.

The validation of the HPLC method would include parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantitation). koreascience.kr

Table 2: Exemplary HPLC Method Parameters for Anthraquinone Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (Lichrospher® RP-18, 5 µm, 25 cm × 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (0.02 M) with 0.8% TFA (pH 2.5):Methanol (70:20:10, v/v/v) | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | UV-Vis | nih.gov |

| Retention Time (1,4-dihydroxyanthraquinone) | 5.2 min | nih.gov |

Note: These parameters are for a related compound and may require optimization for this compound.

Techniques for Assessing Compound Stability in Research Media

Evaluating the stability of this compound in various research media is crucial for ensuring the reliability of experimental results. Stability studies are typically conducted by incubating the compound in the relevant medium (e.g., cell culture media, buffers) under controlled conditions (e.g., temperature, light exposure) for a specific period. The concentration of the compound is then measured at different time points using a validated analytical method, such as HPLC.

Studies on the parent compound, 1,4-dihydroxyanthraquinone (quinizarin), have investigated its stability in different organic solvents and have shown that its stability can be influenced by factors such as the solvent and temperature. rsc.org For instance, the solubility and polymorphic form of quinizarin (B34044), which can impact its stability, have been shown to vary depending on the solvent used for crystallization. rsc.org The stability of anthraquinone derivatives is an important consideration, as they can be susceptible to degradation. chemicalbook.com

The assessment of stability would involve:

Incubating the compound in the test media at a known concentration.

Withdrawing aliquots at various time intervals.

Analyzing the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

Calculating the degradation rate and half-life of the compound in the specific medium.

Advanced Research Applications and Future Directions

Utilization as Chemical Probes for Biological Systems

While specific studies employing 1,4-Dihydroxy-2-benzylanthraquinone as a chemical probe are not extensively documented, the broader class of hydroxyanthraquinone derivatives holds considerable promise in this area. The inherent spectroscopic properties of the anthraquinone (B42736) core, which can be modulated by substituent groups, make these compounds potential candidates for fluorescent probes to visualize and study biological processes within cells.

For instance, novel synthetic hydroxyanthraquinone derivatives have been shown to localize within the cytoplasm and nucleus of cancer cells. This localization can be tracked using techniques like confocal microscopy, allowing for the visualization of cellular uptake and the induction of morphological changes, such as nuclear deformation. biorxiv.org Such properties are invaluable for chemical probes designed to study the mechanisms of cell death and drug-target engagement in real-time.

The development of anthraquinone-based probes often focuses on modifying the core structure to enhance specific functionalities. For example, the introduction of certain functional groups can lead to derivatives with improved selectivity for particular biological targets or enhanced fluorescent properties, making them more effective tools for cellular imaging and mechanistic studies.

Development of Novel Anthraquinone-Based Scaffolds for Chemical Biology

The anthraquinone framework serves as a foundational scaffold for the generation of diverse molecular libraries aimed at exploring biological systems. researchgate.netresearchgate.net Medicinal chemists are actively engaged in modifying the anthraquinone ring with various functional groups to create novel scaffolds with improved therapeutic properties, such as increased potency, enhanced selectivity, and reduced toxicity. researchgate.netaip.orgnih.gov

The versatility of the anthraquinone scaffold allows for the incorporation of a wide array of substituents, including amino and hydroxyl groups, which can enhance interactions with biological targets. researchgate.netnih.gov These modifications are crucial for developing compounds that can modulate the activity of key cellular players like enzymes and receptors. The planarity and aromaticity of the fused polycyclic structure of anthraquinone are particularly suited for interactions with biological macromolecules, including DNA and proteins. researchgate.netnih.gov

Recent strategies in scaffold development include the creation of molecular hybrids, where the anthraquinone core is combined with other pharmacologically active moieties. researchgate.netaip.orgnih.gov This approach aims to produce bifunctional molecules that can interact with multiple cellular targets, a promising strategy for developing next-generation therapeutic agents. researchgate.netaip.orgnih.gov

Integration with High-Throughput Screening Platforms in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. doi.org Anthraquinone-based compounds are well-suited for integration into HTS platforms due to their chemical diversity and amenability to systematic modification. researchgate.net

Libraries of substituted anthraquinones have been successfully screened to identify inhibitors of various biological targets. For example, a screen of a small library of simplified anthraquinone compounds led to the identification of direct inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetics and a target for cancer therapy. researchgate.net Similarly, virtual screening of a large database of natural anthraquinones has been employed to identify potential anti-fouling agents by predicting their binding to a key bacterial protein. aip.orgnih.gov

The development of HTS is moving towards more complex and biologically relevant assay systems, such as 3D porous scaffold-based platforms that mimic the tumor microenvironment. biorxiv.orgnih.gov These advanced platforms allow for the screening of compounds in a context that more closely resembles in vivo conditions, potentially leading to the discovery of more effective drug candidates. Anthraquinone derivatives can be readily incorporated into these HTS workflows to explore their therapeutic potential across a wide range of diseases.

| Screening Approach | Target/Application | Key Findings |

| Endonuclease-coupled DNA methylation assay | DNA methyltransferase 1 (DNMT1) | Identification of simplified anthraquinone compounds as direct, DNA-competitive inhibitors. researchgate.net |

| Virtual Screening (Molecular Docking) | Bacterial LuxP protein (Anti-fouling) | Identification of 76 highly docked anthraquinone structures from a database of 2194 compounds. aip.orgnih.gov |

| Biphasic Glycosyltransferase HTS | Glycosyltransferases (Glycodiversification) | Discovery of novel ε-rhodomycinone glycosides by screening a collection of natural product GTs against anthraquinone precursors. researchgate.net |

Computational Chemistry and In Silico Screening for New Analogs

Computational chemistry and in silico screening have become indispensable tools in the design and discovery of new bioactive molecules, and the anthraquinone scaffold is a frequent subject of such studies. nih.gov These methods allow for the prediction of molecular properties and biological activities, thereby guiding the synthesis of new and more effective analogs.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.netaip.orgnih.gov DFT studies on substituted anthraquinones have been used to predict their visible spectra and other electronic parameters, providing insights into how different substituents affect the molecule's properties. researchgate.netaip.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to screen virtual libraries of compounds for their potential to interact with a specific biological target. benthamscience.combenthamdirect.comresearchgate.net For instance, molecular docking has been used to study the interaction of 1,4-dihydroxyanthraquinone derivatives with trypanothione (B104310) reductase, a key enzyme in Trypanosoma brucei, the parasite responsible for African sleeping sickness. benthamscience.combenthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netfrontiersin.org 3D-QSAR models have been developed for anthraquinone derivatives to guide the structural optimization of inhibitors for targets like phosphoglycerate mutase 1 (PGAM1), an enzyme involved in cancer metabolism. frontiersin.org

These in silico approaches, often used in combination, create a "computational funnel" that allows researchers to efficiently screen large numbers of virtual compounds and prioritize a smaller, more promising set for chemical synthesis and biological testing. researchgate.net

| Computational Method | Application to Anthraquinone Derivatives |

| Density Functional Theory (DFT) | Investigation of visible spectra and electronic properties of substituted anthraquinones. researchgate.netaip.orgnih.gov |

| Molecular Docking | Prediction of binding modes of 1,4-dihydroxyanthraquinone derivatives to biological targets like trypanothione reductase. benthamscience.combenthamdirect.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the inhibitory activity of anthraquinone derivatives against enzymes such as PGAM1. frontiersin.org |

Emerging Research Avenues for Hydroxyanthraquinone Derivatives

The field of hydroxyanthraquinone research continues to evolve, with several emerging avenues holding significant promise for future discoveries. One key area is the development of multi-target agents, where a single anthraquinone-based molecule is designed to interact with multiple biological targets implicated in a disease. researchgate.netaip.orgnih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders.

Another burgeoning area is the use of anthraquinone derivatives in the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. The fluorescent properties of some anthraquinones make them suitable for imaging, while their biological activity can be harnessed for therapeutic purposes.

Furthermore, there is growing interest in exploring the vast chemical space of naturally occurring anthraquinones and their derivatives. researchgate.net Many of these compounds have not yet been fully characterized, and they represent a rich source of novel chemical scaffolds with potentially unique biological activities. The integration of advanced analytical techniques with high-throughput screening and computational methods will be crucial for unlocking the full potential of these natural products.

Finally, the development of green and sustainable synthetic methods for producing anthraquinone derivatives is an important future direction. This includes the use of biocatalysis and other environmentally friendly chemical processes to create these valuable compounds with minimal environmental impact.

Q & A

Q. What are the common synthetic routes for 1,4-Dihydroxy-2-benzylanthraquinone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves substitution or condensation reactions using anthraquinone precursors. Key steps include:

- Benzylation : Reaction of 1,4-dihydroxyanthraquinone with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction Control : Use of agents like NaBH₄ for selective reduction or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation .

- Yield Optimization : Temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for benzyl halide) are critical. Impurities can arise from over-oxidation or incomplete substitution, requiring purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are optimal for characterizing structural modifications in anthraquinone derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzyl group integration at δ 4.8–5.2 ppm for -CH₂- and aromatic protons at δ 7.2–8.3 ppm) .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) groups .

- MS (ESI or MALDI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 330.3 for C₂₁H₁₄O₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of anthraquinone derivatives?

Methodological Answer:

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in cytotoxicity tests) and control variables (cell lines, exposure times) .

- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., hydroxyl vs. benzyl groups) with biological outcomes (e.g., antitumor efficacy) .

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, temperature ±1°C) to isolate experimental artifacts .

Q. What methodologies are effective for measuring solubility of anthraquinone derivatives under varying supercritical CO₂ conditions?

Methodological Answer:

-

Static Equilibrium Method : Saturate supercritical CO₂ (scCO₂) with the compound in a high-pressure cell, then quantify solubility via UV-Vis spectroscopy .

-

Chrastil Model : Correlate solubility (S) with density (ρ) and temperature (T):

Parameters (k, c, d) are derived experimentally (e.g., k = 5.2 for 1,4-Dihydroxy-9,10-anthraquinone) .

-

Experimental Conditions :

Temperature (°C) Pressure (bar) Solubility (mol/L) 35 121.6 0.0021 75 405.3 0.0158

Safety and Handling

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

Methodological Answer:

- Storage : Amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) or reducing agents (e.g., NaBH₄) to prevent unintended reactions .

- Decontamination : Use 10% ethanol for surface cleaning; dispose of waste via incineration (≥850°C) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the redox behavior of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous DMF with 0.1 M TBAPF₆. Scan rates: 50–200 mV/s to identify quasi-reversible peaks (E₁/2 ≈ –0.45 V vs. Ag/AgCl for anthraquinone core) .

- Controlled Atmosphere : Conduct experiments under N₂ to exclude O₂ interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.